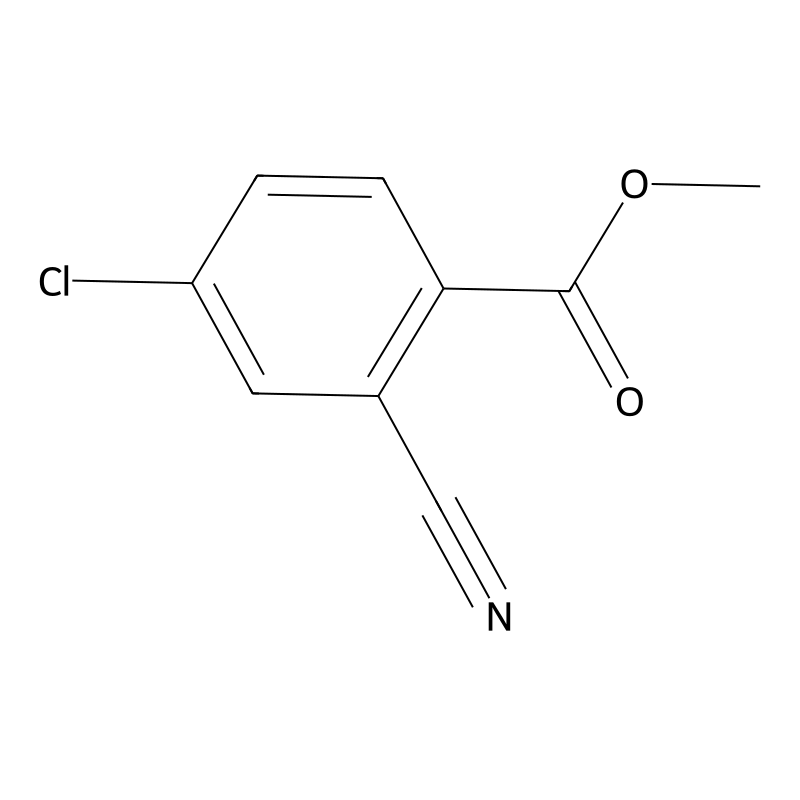

Methyl 4-chloro-2-cyanobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Chemoselective Biotransformation of Nitriles

The Specific Scientific Field: This application falls under the field of Biochemistry and Chemical Biology .

A Comprehensive and Detailed Summary of the Application: “Methyl 4-chloro-2-cyanobenzoate” finds its application in the chemoselective biotransformation of nitriles by Rhodococcus equi A4 . This process is significant as it allows for the selective transformation of nitriles, which are organic compounds containing a cyano functional group, into other useful compounds .

A Thorough Summary of the Results or Outcomes Obtained: The ability to selectively transform nitriles can lead to the production of a variety of useful compounds, potentially expanding the applications of “methyl 4-chloro-2-cyanobenzoate” in various fields .

For instance, it could be used as a building block in the synthesis of more complex molecules in organic chemistry . Additionally, its properties such as its boiling point, water solubility, and lipophilicity could make it useful in fields like pharmaceutical chemistry, where these characteristics are often important for drug design .

Methyl 4-chloro-2-cyanobenzoate is a chemical compound with the molecular formula and a molecular weight of 195.60 g/mol. It features a benzoate structure with a chlorine atom and a cyano group positioned at specific locations on the aromatic ring. The compound is characterized by its moderate solubility in organic solvents and has been noted for its potential reactivity due to the presence of both electrophilic and nucleophilic sites .

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.

- Hydrolysis: In the presence of water and suitable conditions, it can hydrolyze to form the corresponding benzoic acid.

- Reduction: The cyano group can be reduced to amine derivatives under specific conditions .

These reactions highlight its utility as a precursor in the synthesis of more complex organic molecules.

Research indicates that methyl 4-chloro-2-cyanobenzoate exhibits significant biological activity. It has been studied for its potential antimicrobial properties and may also demonstrate anti-inflammatory effects. The compound's structure allows it to interact with biological targets, making it of interest in drug development .

Several methods are available for synthesizing methyl 4-chloro-2-cyanobenzoate:

- From 4-Chlorobenzoic Acid: This method involves the esterification of 4-chlorobenzoic acid with methanol in the presence of an acid catalyst.

- Via Nitration: Starting from methyl 4-chlorobenzoate, nitration followed by hydrolysis can yield the cyano derivative.

- Coupling Reactions: Advanced synthetic strategies may involve coupling reactions using palladium catalysts to form the desired product from simpler precursors .

Methyl 4-chloro-2-cyanobenzoate finds applications in various domains:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Agriculture: The compound has potential uses in developing agrochemicals due to its biological activity.

- Materials Science: Its properties make it suitable for applications in polymer chemistry and material synthesis .

Studies on methyl 4-chloro-2-cyanobenzoate have focused on its interactions with various biological systems. Its reactivity with nucleophiles has implications for drug design, particularly in targeting specific enzymes or receptors. Additionally, research into its solubility and phase behavior in different solvents provides insights into its potential uses in formulations .

Methyl 4-chloro-2-cyanobenzoate shares structural similarities with several compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 3-chloro-4-cyanobenzoate | C9H6ClNO2 | 0.88 |

| Methyl 2-chloro-4-cyanobenzoate | C9H6ClNO2 | 0.94 |

| Methyl 2,6-dichloro-4-cyanobenzoate | C9H6Cl2NO2 | 0.92 |

| Methyl 4-chlorobenzoate | C8H8ClO2 | 0.90 |

| Methyl 3,5-dichloro-4-cyanobenzoate | C9H6Cl2NO2 | 0.85 |

Uniqueness

Methyl 4-chloro-2-cyanobenzoate is unique due to its specific arrangement of functional groups that confer distinct chemical reactivity and biological properties compared to its analogs. Its chlorination pattern and cyano group placement differentiate it from other similar compounds, making it valuable for targeted applications in research and industry .

Chemical Identity and Nomenclature

Methyl 4-chloro-2-cyanobenzoate is formally designated under the IUPAC name methyl 4-chloro-2-cyanobenzoate and is also recognized as benzoic acid, 4-chloro-2-cyano-, methyl ester. Its chemical identity is defined by a benzene ring substituted with a cyano group at position 2, a chlorine atom at position 4, and a methyl ester group at position 1. The compound is classified as a benzoate ester with a halogen substituent, distinguishing it from non-halogenated analogs.

Key Identifiers

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 58331-97-8 | |

| SMILES | COC(=O)C1=C(C=C(Cl)C=C1)C#N | |

| InChI Key | JKAWTBOCEPQPBQ-UHFFFAOYSA-N |

Structural Features and Molecular Properties

Molecular Formula and Weight

The compound’s molecular formula is C₉H₆ClNO₂, with a calculated molecular weight of 195.6 Da. This composition reflects the combination of a benzene ring (C₆H₄), a methyl ester group (OCH₃), a cyano substituent (CN), and a chlorine atom (Cl).

Structural Breakdown

- Benzoate Core: C₆H₄ (benzene ring) + COOCH₃ (methyl ester)

- Substituents:

- Cyano Group (-CN): Electron-withdrawing group at position 2

- Chlorine Atom (-Cl): Electron-withdrawing halogen at position 4

Structural Configuration and Stereochemistry

The molecule exhibits a planar aromatic structure with substituents arranged to minimize steric hindrance. The cyano group at C2 and chlorine at C4 are positioned para to each other relative to the ester group, optimizing electronic interactions. Notably, the compound lacks chirality due to the absence of asymmetric centers, simplifying its stereochemical profile.

Physical Properties

Melting and Boiling Points

Experimental data indicate a melting point of 115–117°C and a predicted boiling point of 305.8°C at 760 mmHg. These values align with typical benzoate esters, where halogenation and electron-withdrawing groups enhance thermal stability.

| Property | Value | Source |

|---|---|---|

| Melting Point | 115–117°C | |

| Boiling Point | 305.8°C (predicted) |

Solubility Profile

While explicit solubility data for methyl 4-chloro-2-cyanobenzoate are not provided in the literature, its behavior can be inferred from analogous compounds:

- Polar Aprotic Solvents: Likely soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone due to the ester group’s polarity.

- Non-Polar Solvents: Limited solubility in hexane or toluene, attributed to the electron-withdrawing cyano and chlorine groups.

Crystal Structure and Solid-State Properties

No experimental crystallographic data are available in the provided sources. However, the compound’s solid-state behavior can be hypothesized based on:

- Hydrogen Bonding: Possible weak interactions between the ester carbonyl oxygen and cyano nitrogen.

- Packing Efficiency: Likely influenced by the planar aromatic structure and halogen substituents.